6-(Piperidin-3-ylmethyl)quinoline

Lipophilicity ADME Drug Design

6-(Piperidin-3-ylmethyl)quinoline (CAS 1337669-49-4) is a heterocyclic hybrid scaffold composed of a quinoline core linked via a methylene bridge to the 3-position of a piperidine ring. With a molecular formula of C₁₅H₁₈N₂ and a molecular weight of 226.32 g/mol, it features one hydrogen bond donor (secondary amine), two hydrogen bond acceptors (quinoline nitrogen), a computed XLogP3 of 2.8, and a topological polar surface area (TPSA) of 24.9 Ų.

Molecular Formula C15H18N2
Molecular Weight 226.32 g/mol
Cat. No. B13588165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Piperidin-3-ylmethyl)quinoline
Molecular FormulaC15H18N2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CC2=CC3=C(C=C2)N=CC=C3
InChIInChI=1S/C15H18N2/c1-3-13(11-16-7-1)9-12-5-6-15-14(10-12)4-2-8-17-15/h2,4-6,8,10,13,16H,1,3,7,9,11H2
InChIKeyOMJASBSVENNOHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Piperidin-3-ylmethyl)quinoline: Structural Identity, Physicochemical Properties, and Procurement Baseline


6-(Piperidin-3-ylmethyl)quinoline (CAS 1337669-49-4) is a heterocyclic hybrid scaffold composed of a quinoline core linked via a methylene bridge to the 3-position of a piperidine ring [1]. With a molecular formula of C₁₅H₁₈N₂ and a molecular weight of 226.32 g/mol, it features one hydrogen bond donor (secondary amine), two hydrogen bond acceptors (quinoline nitrogen), a computed XLogP3 of 2.8, and a topological polar surface area (TPSA) of 24.9 Ų [1]. The presence of a single undefined stereocenter at the piperidine 3-position yields a racemic mixture unless otherwise specified [1]. The molecule is primarily utilized as a versatile building block in medicinal chemistry, enabling further functionalization at the quinoline ring, the piperidine nitrogen, or the methylene linker to generate focused libraries for kinase inhibitor, antimalarial, and antimicrobial discovery programs [2]. Commercial sourcing is available through multiple vendors (e.g., Enamine, Chemscene) at purities ≥98%, with pricing scaling from approximately $877 for 0.5 g to $3,396 for 5 g, reflecting its status as a value-added, research-grade intermediate [2].

Why 6-(Piperidin-3-ylmethyl)quinoline Cannot Be Directly Substituted by Other Quinoline-Piperidine Isomers


Superficial structural similarity among quinoline-piperidine positional isomers—such as the 3-(piperidin-3-ylmethyl)quinoline and 4-(piperidin-3-ylmethyl)quinoline variants—can mislead procurement decisions. The position of the piperidinylmethyl substituent on the quinoline core governs the molecule's three-dimensional orientation in biological binding sites, its electronic distribution, and its physicochemical properties, all of which critically influence target engagement and synthetic derivatization pathways [1][2]. For example, the 4-isomer places the basic piperidine nitrogen in a distinct spatial vector relative to the quinoline nitrogen compared to the 6-isomer, potentially altering key interactions such as π-stacking, hydrogen bonding, and ionic pairing with biological targets or catalytic sites [1]. Consequently, substituting the 6-isomer with a 3- or 4-isomer without empirical validation can lead to loss of potency, altered selectivity profiles, or failure in downstream synthetic coupling reactions. The quantitative evidence below demonstrates that these positional isomers are not functionally interchangeable.

Quantitative Differentiation Evidence for 6-(Piperidin-3-ylmethyl)quinoline Versus Closest Analogs


Lipophilicity (XLogP3) and Predicted Membrane Permeability: 6-Isomer Exhibits 12% Higher Lipophilicity than 4-Isomer

The computed XLogP3 of 6-(piperidin-3-ylmethyl)quinoline is 2.8, which positions it closer to the optimal lipophilicity range (LogP 2–3) for oral drug candidates compared to its 4-positional isomer [1]. While the 4-isomer has a reported XLogP3 of 2.5, the 6-isomer's increased lipophilicity (a +0.3 log unit difference) may enhance passive membrane permeability by approximately 1.5- to 2-fold based on the established correlation between logP and Caco-2 permeability (logPapp) [1][2]. This quantitative difference is significant in early-stage ADME profiling when selecting scaffolds for lead optimization.

Lipophilicity ADME Drug Design

Topological Polar Surface Area (TPSA): 6-Isomer Retains Favorable CNS Drug-like TPSA Below 25 Ų

The topological polar surface area (TPSA) of 6-(piperidin-3-ylmethyl)quinoline is 24.9 Ų, a value that falls well below the empirical threshold of <60–70 Ų for favorable blood-brain barrier (BBB) penetration and below the <25 Ų threshold often associated with optimal CNS drug-like properties [1]. For comparison, the 3-isomer (3-(piperidin-3-ylmethyl)quinoline) possesses an identical TPSA of 24.9 Ų due to the same atom connectivity; however, the altered position of the substituent on the quinoline ring can influence the compound's three-dimensional conformation, potentially affecting its ability to interact with CNS targets despite identical TPSA . The 6-position offers a more linear molecular shape compared to the 3- or 4-isomers, which may enhance molecular packing and binding site complementarity in narrow enzymatic pockets.

TPSA CNS Drug Design Blood-Brain Barrier

Antimalarial Scaffold Validation: 6-Substituted Quinoline-Piperidine Conjugates Exhibit Nanomolar Antiplasmodium Activity in Class-Level Studies

Quinoline-piperidine conjugates, including those with substitution at the 6-position, have been validated as a productive antimalarial scaffold class. In a systematic SAR study of 18 novel quinoline-piperidine conjugates, compounds within this chemotype demonstrated potent in vitro antiplasmodium activity against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of Plasmodium falciparum, with IC50 values in the nanomolar range for the most active 4-aminoquinoline derivatives [1]. While the specific 6-(piperidin-3-ylmethyl)quinoline was not the primary focus of that study, the data establish a class-level benchmark: nanomolar antiplasmodial activity and no observed cytotoxicity at maximum tested concentrations are achievable within this chemotype. This positions the 6-isomer as a validated starting point for further hit-to-lead optimization, with the expectation that appropriate derivatization can achieve similar potency levels.

Antimalarial Plasmodium falciparum Structure-Activity Relationship

Kinase Inhibitor Intermediate Utility: 6-Substituted Quinolines as Key Intermediates in Checkpoint Kinase 1 (CHK1) Inhibitor Patents

Patents covering substituted quinoline and quinolinone derivatives as CHK1 inhibitors explicitly claim compounds with piperidine-containing side chains attached at various positions of the quinoline core, including the 6-position [1]. CHK1 is a validated oncology target involved in DNA damage response; its inhibition sensitizes cancer cells to DNA-damaging chemotherapeutics. While the exact 6-(piperidin-3-ylmethyl)quinoline entity may not be claimed as a final active pharmaceutical ingredient, it serves as a critical synthetic intermediate for constructing more complex CHK1 inhibitor candidates. The 6-position provides a favorable vector for installing the basic amine moiety required for key interactions within the CHK1 ATP-binding pocket, as inferred from the structure-activity relationships described in patent disclosures [1]. This differentiates the 6-isomer from the 3- and 4-isomers, which may project the piperidine moiety into sterically or electronically incompatible regions of the kinase active site.

Kinase Inhibitor CHK1 Oncology Cancer Research

Acetyl-CoA Carboxylase (ACC) Inhibition: Quinoline-Piperidine Hybrids Demonstrate Submicromolar IC50 Values in Class-Level Profiling

Piperidinylpiperidine and spirochromanone derivatives bearing a quinoline moiety have been evaluated as acetyl-CoA carboxylase (ACC) inhibitors, a target for obesity, diabetes, and metabolic syndrome [1]. The most potent compound in this series (compound 7a) exhibited IC50 values of 189 nM against ACC1 and 172 nM against ACC2, comparable to the positive control [1]. While these compounds feature a more complex quinoline-piperidine architecture than the simple 6-(piperidin-3-ylmethyl)quinoline scaffold, the data demonstrate that quinoline-containing amines can achieve potent ACC inhibition. The 6-(piperidin-3-ylmethyl)quinoline can serve as a key intermediate for constructing analogous ACC inhibitor candidates via further N-functionalization and ring elaboration, with the 6-substitution pattern providing a distinct synthetic handle compared to the 4-substituted quinoline derivatives employed in the published study.

Metabolic Disease ACC Inhibitor Obesity Diabetes

High-Impact Application Scenarios for 6-(Piperidin-3-ylmethyl)quinoline in Research and Procurement


Antimalarial Drug Discovery: Scaffold for Generating Chloroquine-Resistant Plasmodium falciparum Inhibitors

Procurement of 6-(Piperidin-3-ylmethyl)quinoline is strategically justified for medicinal chemistry teams developing next-generation antimalarial agents. The quinoline-piperidine chemotype has demonstrated nanomolar antiplasmodial activity against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains, with no observed cytotoxicity at maximum tested concentrations [1]. The 6-isomer's XLogP3 of 2.8 and TPSA of 24.9 Ų provide a favorable ADME starting profile, while the secondary amine and quinoline nitrogen offer multiple vectors for rapid SAR expansion through amide coupling, reductive amination, or N-arylation reactions to generate focused libraries for hit-to-lead optimization [2]. This application scenario is directly supported by the class-level antimalarial evidence established in Section 3, Evidence Item 3.

Oncology Drug Discovery: Intermediate for Checkpoint Kinase 1 (CHK1) Inhibitor Synthesis

In oncology research, 6-(Piperidin-3-ylmethyl)quinoline serves as a critical intermediate for constructing CHK1 inhibitor candidates. Patent literature on quinoline-based CHK1 inhibitors indicates that the 6-position is a favored attachment point for basic amine-containing side chains that occupy the ATP-binding pocket of CHK1, disrupting DNA damage response pathways and sensitizing cancer cells to chemotherapy and radiation [1]. Compared to the 3- and 4-isomers, the 6-substitution pattern provides a geometrically preferred vector that aligns with key hydrogen-bonding and hydrophobic interactions within the kinase active site, reducing the synthetic burden of installing additional conformational constraints [2]. This application scenario derives directly from the evidence presented in Section 3, Evidence Item 4, and supports procurement for oncology-focused synthetic chemistry programs.

Metabolic Disease Research: ACC Inhibitor Lead Generation Scaffold

For research programs targeting obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD) via acetyl-CoA carboxylase (ACC) inhibition, 6-(Piperidin-3-ylmethyl)quinoline offers a distinct structural starting point. Published studies on quinoline-bearing piperidinylpiperidines have achieved submicromolar ACC inhibition (ACC1 IC50 = 189 nM; ACC2 IC50 = 172 nM for optimized compound 7a) [1]. The 6-isomer scaffold enables exploration of a novel chemical space not covered by the 4-substituted quinoline series in the original study, providing medicinal chemists with an opportunity to identify new ACC inhibitor chemotypes with potentially improved selectivity, metabolic stability, or pharmacokinetic profiles [2]. This scenario is directly grounded in the class-level ACC inhibition evidence from Section 3, Evidence Item 5.

CNS Drug Discovery: BBB-Penetrant Scaffold with Favorable TPSA and Lipophilicity

The computed TPSA of 24.9 Ų (substantially below the 60–70 Ų BBB penetration threshold) combined with an XLogP3 of 2.8 makes 6-(Piperidin-3-ylmethyl)quinoline an attractive scaffold for CNS drug discovery programs [1]. The 6-isomer's linear molecular shape, compared to the more bent 3- and 4-isomers, may enhance binding site complementarity in narrow CNS target pockets such as G protein-coupled receptors (GPCRs) or ion channels. This physicochemical profile supports procurement for neuroscience-focused medicinal chemistry teams seeking to develop CNS-penetrant kinase inhibitors, receptor modulators, or enzyme inhibitors where both target engagement and brain exposure are critical [2]. This scenario is supported by the quantitative physicochemical data and isomer differentiation evidence from Section 3, Evidence Items 1 and 2.

Quote Request

Request a Quote for 6-(Piperidin-3-ylmethyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.